

## FR-229934 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FR-229934 |           |
| Cat. No.:            | B1674027  | Get Quote |

An In-depth Technical Guide to FR-229934: Discovery and Development History

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document aims to provide a comprehensive overview of the discovery, development, and experimental data related to the compound designated **FR-229934**. All available quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

# **Executive Summary**

Extensive research has been conducted to gather information on the discovery and development history of the compound designated **FR-229934**. The "FR" prefix is a known identifier for compounds originating from Fujisawa Pharmaceutical Co., Ltd., which merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc. Despite a thorough search of scientific literature, patent databases, and company pipelines, no publicly available information has been found for a compound with the specific designation "**FR-229934**."

This lack of information suggests several possibilities:

- Internal Designation: FR-229934 may be an internal code for a compound that was never publicly disclosed or published.
- Early-Stage Discontinuation: The compound may have been discontinued in the very early stages of research and development, prior to any publications or public announcements.



• Typographical Error: The designation "FR-229934" may be incorrect.

Given the absence of any data, this guide cannot provide the requested in-depth technical information, including quantitative data, experimental protocols, or signaling pathway diagrams. The following sections outline the search methodology employed and provide context on the originating company's research programs.

### **Search Methodology**

A multi-pronged search strategy was implemented to locate information on **FR-229934**. This included:

- Scientific Databases: Comprehensive searches of major scientific databases (e.g., PubMed, Scopus, Web of Science) were conducted using the keywords "FR-229934," "FR229934," and variations.
- Patent Databases: Searches of international and national patent office databases (e.g., USPTO, Espacenet, WIPO) were performed to identify any patents or patent applications related to FR-229934.
- Pharmaceutical Company Information: Publicly available information from Fujisawa
   Pharmaceutical and Astellas Pharma, including annual reports, press releases, and clinical
   trial registries, was reviewed for any mention of the compound.
- Chemical Databases: Chemical structure and compound databases (e.g., PubChem, ChemSpider) were queried for the identifier.

Despite these exhaustive efforts, no relevant information or documentation for **FR-229934** was identified.

# Context: Fujisawa Pharmaceutical and Astellas Pharma Research

Fujisawa Pharmaceutical, the likely originator of a compound with an "FR" designation, had a strong research focus in several therapeutic areas, including immunology, infectious diseases, and oncology. The company is particularly well-known for the discovery of the



immunosuppressant tacrolimus (FK-506), which also originated from their fermentation research programs.

Following the merger to form Astellas Pharma, the company has continued to build on this legacy, with a robust pipeline in areas such as oncology, urology, and immunology. Without specific information on **FR-229934**, it is not possible to place it within a specific research program.

### Conclusion

The compound designated **FR-229934** is not documented in publicly accessible resources. Therefore, it is not possible to provide a technical guide on its discovery and development history. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consider the possibility that it may be an internal, unpublished designation. If further context or an alternative designation is available, a renewed search may yield more information.

• To cite this document: BenchChem. [FR-229934 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674027#fr-229934-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com